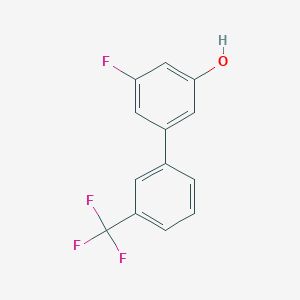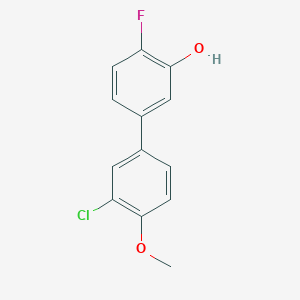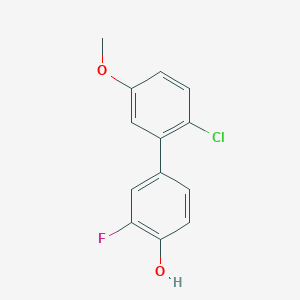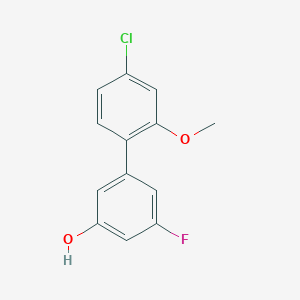
3-Fluoro-5-(3-trifluoromethylphenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-5-(3-trifluoromethylphenyl)phenol, 95% (3F5TFP) is a synthetic compound that has been used in a variety of scientific and industrial applications. It is a compound with a wide range of uses, including in the synthesis of other compounds, in the production of polymers, and in the study of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
3-Fluoro-5-(3-trifluoromethylphenyl)phenol, 95% has been used in a variety of scientific research applications. It has been used in the synthesis of a number of compounds, including 3-fluoro-4-methyl-5-(3-trifluoromethylphenyl)phenol, which has been used in the synthesis of a range of pharmaceuticals. It has also been used in the synthesis of polymers, such as poly(3-fluoro-5-(3-trifluoromethylphenyl)phenol), which has been used in the study of drug delivery and drug release. Additionally, 3-Fluoro-5-(3-trifluoromethylphenyl)phenol, 95% has been used in the study of biochemical and physiological effects, including the effects of oxidative stress and the effects of free radicals.
Mecanismo De Acción
The mechanism of action of 3-Fluoro-5-(3-trifluoromethylphenyl)phenol, 95% is not yet fully understood. However, it is known that the compound is an antioxidant, meaning that it can neutralize free radicals and reduce oxidative stress. It is also known that the compound can interact with a variety of proteins and enzymes, including cytochrome P450 enzymes and glutathione S-transferase enzymes, which can affect the metabolism of other compounds. Additionally, 3-Fluoro-5-(3-trifluoromethylphenyl)phenol, 95% has been shown to interact with a number of receptor proteins, which can affect the activity of the receptor proteins and the signaling pathways that they are involved in.
Biochemical and Physiological Effects
3-Fluoro-5-(3-trifluoromethylphenyl)phenol, 95% has been shown to have a number of biochemical and physiological effects. In animal studies, it has been shown to reduce oxidative stress and to protect cells from oxidative damage. Additionally, it has been shown to reduce inflammation and to have anti-inflammatory effects. In human studies, it has been shown to reduce symptoms of depression and anxiety, and to have anti-cancer effects. Additionally, it has been shown to reduce the activity of cytochrome P450 enzymes, which can affect the metabolism of other compounds.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Fluoro-5-(3-trifluoromethylphenyl)phenol, 95% has a number of advantages and limitations for lab experiments. One of the main advantages of the compound is its high purity, which makes it ideal for use in a variety of experiments. Additionally, the compound is relatively stable, making it suitable for use in long-term experiments. However, the compound is also relatively expensive, making it difficult to use in large-scale experiments. Additionally, the compound is relatively toxic, making it important to handle it with care and to use appropriate safety measures when conducting experiments with the compound.
Direcciones Futuras
There are a number of potential future directions for research involving 3-Fluoro-5-(3-trifluoromethylphenyl)phenol, 95%. One potential direction is to further explore its biochemical and physiological effects, including its effects on oxidative stress, inflammation, and cancer. Additionally, further research into the compound’s interaction with receptor proteins and enzymes could provide valuable insight into its mechanism of action. Additionally, research into the synthesis of 3-Fluoro-5-(3-trifluoromethylphenyl)phenol, 95% could lead to the development of more efficient and cost-effective methods for producing the compound. Finally, further research into the potential applications of 3-Fluoro-5-(3-trifluoromethylphenyl)phenol, 95% could lead to the development of new and improved pharmaceuticals, polymers, and other compounds.
Métodos De Síntesis
3-Fluoro-5-(3-trifluoromethylphenyl)phenol, 95% is synthesized through a two-step process. In the first step, 3-bromo-5-(3-trifluoromethylphenyl)phenol is reacted with sodium fluoride to form 3-fluoro-5-(3-trifluoromethylphenyl)phenol. In the second step, 3-fluoro-5-(3-trifluoromethylphenyl)phenol is reacted with potassium hydroxide to form 3-Fluoro-5-(3-trifluoromethylphenyl)phenol, 95%. The reaction is conducted at a temperature of 130°C and the product is purified by column chromatography to obtain 95% purity.
Propiedades
IUPAC Name |
3-fluoro-5-[3-(trifluoromethyl)phenyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F4O/c14-11-5-9(6-12(18)7-11)8-2-1-3-10(4-8)13(15,16)17/h1-7,18H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVTNAVPTFDTCDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=CC(=C2)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10684431 |
Source


|
| Record name | 5-Fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10684431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261639-19-3 |
Source


|
| Record name | 5-Fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10684431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Fluoro-5-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6374454.png)












